Boc-Ser(PO(OBzl)OH)-OH Boc-Ser(PO(OBzl)OH)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16252997
InChI: InChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1
SMILES:
Molecular Formula: C15H22NO8P
Molecular Weight: 375.31 g/mol

Boc-Ser(PO(OBzl)OH)-OH

CAS No.:

Cat. No.: VC16252997

Molecular Formula: C15H22NO8P

Molecular Weight: 375.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-Ser(PO(OBzl)OH)-OH -

Specification

Molecular Formula C15H22NO8P
Molecular Weight 375.31 g/mol
IUPAC Name (2S)-3-[hydroxy(phenylmethoxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1
Standard InChI Key VNXSVIMUVZDYQM-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](COP(=O)(O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(COP(=O)(O)OCC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Properties

Boc-Ser(PO(OBzl)OH)-OH (CAS 117872-43-2) belongs to the class of N-protected phosphorylated amino acids. Its molecular formula, C₁₅H₂₂NO₈P, corresponds to a molecular weight of 375.31 g/mol . The compound’s structure includes:

  • A tert-butoxycarbonyl (Boc) group at the N-terminus, providing acid-labile protection for the amino group.

  • A phosphoryloxy group at the serine side chain, with one benzyl (Bzl) and one hydroxyl substituent.

  • A free carboxylic acid at the C-terminus, enabling standard peptide coupling reactions.

The stereochemistry at the α-carbon is (2S), preserving the L-configuration of natural serine. The benzyl group on the phosphate moiety offers stability during synthesis, while the hydroxyl group allows further functionalization or controlled deprotection .

Comparative Analysis with Related Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
Boc-Ser(PO(OBzl)OH)-OH117872-43-2C₁₅H₂₂NO₈P375.31Mono-benzyl phosphate, hydroxyl group
Boc-Ser(PO₃Bzl₂)-OH90013-45-9C₂₂H₂₈NO₈P465.40Di-benzyl phosphate
Boc-Ser(Bzl)-OH23680-31-1C₁₅H₂₁NO₅295.33O-benzyl serine (non-phosphorylated)

The presence of a single benzyl group on the phosphate distinguishes Boc-Ser(PO(OBzl)OH)-OH from fully protected analogues like Boc-Ser(PO₃Bzl₂)-OH . This partial protection balances stability and reactivity, enabling selective deprotection under milder conditions.

Synthesis and Characterization

Phosphorylation Strategies

The synthesis of Boc-Ser(PO(OBzl)OH)-OH follows established methodologies for phosphorylated serine derivatives. A three-step procedure is typically employed :

  • Protection of the Amino Group: Serine’s α-amino group is protected with Boc via reaction with di-tert-butyl dicarbonate.

  • Phosphorylation of the Hydroxyl Group: The serine side-chain hydroxyl is phosphorylated using benzyl phosphorochloridate or benzyl N,N-diethylphosphoramidite in the presence of activators like 1H-tetrazole. This step introduces the benzyl-protected phosphate group.

  • Selective Deprotection: Partial removal of phosphate-protecting groups (e.g., via hydrogenolysis or acidolysis) yields the mono-benzyl-monohydroxy phosphate .

Analytical Data

  • Purity: Commercial samples report a purity of ≥97% .

  • Deprotection Studies: Hydrogenolysis (H₂/Pd-C) efficiently removes benzyl groups from phosphorylated serine derivatives, as demonstrated in analogues like Boc-Ser(PO₃Bzl₂)-OH . For Boc-Ser(PO(OBzl)OH)-OH, this would leave a free phosphate group, critical for biological activity in phosphopeptides.

  • Stability: The hydroxyl group on the phosphate enhances solubility in aqueous-organic mixtures but necessitates careful handling to avoid premature deprotection or hydrolysis .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(PO(OBzl)OH)-OH is compatible with Boc- and Fmoc-based strategies, though its partial phosphate protection aligns more with Boc chemistry’s acid-labile protections. Key applications include:

  • Site-Specific Phosphorylation: Incorporation into peptides to mimic post-translational modifications (e.g., in signaling proteins) .

  • Sequential Deprotection: The benzyl group is removed via hydrogenolysis after peptide assembly, while the Boc group is cleaved with trifluoroacetic acid (TFA) .

Case Study: Synthesis of Phosphorylated Tripeptides

In a model study, Boc-Ser(PO(OBzl)OH)-OH was coupled to Glu(OBzl)-Leu-OBzl using mixed-anhydride coupling, yielding Boc-Glu(OBzl)-Ser(PO(OBzl)OH)-Leu-OBzl. Subsequent hydrogenolysis removed benzyl groups, producing Glu-Ser(P)-Leu with near-quantitative yield . This underscores the derivative’s utility in constructing complex phosphopeptides.

Challenges and Optimizations

Deprotection Limitations

While benzyl groups are reliably cleaved by hydrogenolysis, other protecting groups (e.g., methyl or ethyl) on phosphate moieties resist removal without degrading the phosphoseryl residue . This highlights the advantage of Boc-Ser(PO(OBzl)OH)-OH’s design, which avoids such pitfalls.

Coupling Efficiency

The steric bulk of the phosphate group can hinder coupling reactions. Optimized conditions—such as using HOBt/DIC activation or elevated temperatures—improve incorporation rates .

Future Directions

Research opportunities include:

  • New Deprotection Methods: Exploring enzymatic or photolabile strategies for milder phosphate deprotection.

  • Hybrid Protection Schemes: Combining Boc-Ser(PO(OBzl)OH)-OH with Fmoc-compatible groups for mixed synthesis approaches .

  • Biomedical Applications: Synthesizing phosphopeptide therapeutics targeting kinases or phosphatases.

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